molecular formula C15H11NO2 B13683944 2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione

2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13683944
M. Wt: 237.25 g/mol
InChI Key: DRRJNSLASOSLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-methylpyridine-3-carbaldehyde with indene-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: N-bromosuccinimide in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1H-indene-1,3(2H)-dione: Lacks the methyl group on the pyridine ring, resulting in different chemical properties and biological activities.

    2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione: The position of the methyl group on the pyridine ring is different, leading to variations in reactivity and applications.

Uniqueness

2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)indene-1,3-dione

InChI

InChI=1S/C15H11NO2/c1-9-6-10(8-16-7-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3

InChI Key

DRRJNSLASOSLCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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